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molecular formula C12H9F2NO B8365336 2-(2,6-Difluorophenoxy)aniline

2-(2,6-Difluorophenoxy)aniline

Cat. No. B8365336
M. Wt: 221.20 g/mol
InChI Key: SICCCLXKABFYKB-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(2,6-difluorophenoxy)-1-nitrobenzene (0.44 g, 70%) was prepared from 2,6-difluorophenol (0.32 g, 2.5 mmol) and 1-fluoro-2-nitrobenzene (0.36 g, 2.5 mmol) following the general procedure A. This was reduced to 2-(2,6-difluorophenoxy)aniline (0.24 g, 60%) following general procedure B. N-[2-(2,6-difluorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (133 mg, 60%) was prepared from 2-(2,6-difluorophenoxy)aniline (206 mg, 0.9 mmol) and 2-aminothiazole (405 mg, 2.5 mmol) following the general procedure D.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Two
Quantity
405 mg
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[F:20][C:21]1[CH:34]=[CH:33][CH:32]=[C:31]([F:35])[C:22]=1[O:23][C:24]1[CH:30]=[CH:29][CH:28]=[CH:27][C:25]=1[NH2:26].[NH2:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[O:9][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[F:20][C:21]1[CH:34]=[CH:33][CH:32]=[C:31]([F:35])[C:22]=1[O:23][C:24]1[CH:30]=[CH:29][CH:28]=[CH:27][C:25]=1[NH:26][C:3]([NH:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1)=[O:9]

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)O
Name
Quantity
0.36 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
206 mg
Type
reactant
Smiles
FC1=C(OC2=C(N)C=CC=C2)C(=CC=C1)F
Name
Quantity
405 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.24 g
Type
reactant
Smiles
FC1=C(OC2=C(N)C=CC=C2)C(=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
FC1=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 133 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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